molecular formula C13H15NO3 B11873911 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid

Cat. No.: B11873911
M. Wt: 233.26 g/mol
InChI Key: KXUPNNTWWYLOHV-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid One common method includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The exact methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The azetidine ring and phenylacetic acid moiety can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring and phenylacetic acid moiety can interact with specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both the azetidine ring and the phenylacetic acid moiety allows for a wide range of chemical transformations and interactions with biological targets, making it a versatile compound in scientific research.

Biological Activity

2-(3,3-Dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial effects, cytotoxicity, and other pharmacological activities.

  • Molecular Formula : C13H15NO
  • Molecular Weight : 233.26 g/mol
  • CAS Number : 344253-94-7

Antimicrobial Activity

Research indicates that derivatives of oxoazetidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate strong bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to structural features that interfere with microbial cell functions.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundMRSATBD
3-acetyl derivativesStaphylococcus spp.10 µg/mL
1,3,4-Oxadiazole derivativesE. coli5 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related oxoazetidine derivatives indicate varying levels of cytotoxicity against different cell lines. For instance, compounds similar to this compound showed low cytotoxicity towards normal cell lines while exhibiting significant activity against cancer cell lines.

Table 2: Cytotoxicity Results for Selected Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundL929 (fibroblast)TBD
3-acetyl derivativesHepG2 (liver cancer)50
1,3,4-Oxadiazole derivativesA549 (lung cancer)100

The biological activity of this compound may be linked to its ability to disrupt cellular processes in target organisms or cells. The presence of functional groups such as the oxoazetidine moiety may facilitate interactions with vital biomolecules, influencing pathways related to cell growth and division.

Case Studies

  • Study on Antibacterial Efficacy : A study published in a peer-reviewed journal investigated the antibacterial efficacy of various oxoazetidine derivatives. The results indicated that compounds with similar structures to this compound exhibited potent activity against resistant bacterial strains.
    "The synthesized compounds displayed remarkable antibacterial properties, particularly against resistant strains like MRSA" .
  • Cytotoxicity Assessment : Another study focused on the cytotoxic effects of related oxoazetidine compounds on human cancer cell lines. Results showed selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic application.
    "The selective cytotoxicity observed indicates a promising therapeutic index for further development" .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-(3,3-dimethyl-2-oxoazetidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C13H15NO3/c1-13(2)8-14(12(13)17)10(11(15)16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,15,16)

InChI Key

KXUPNNTWWYLOHV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1=O)C(C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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